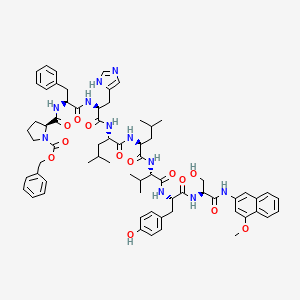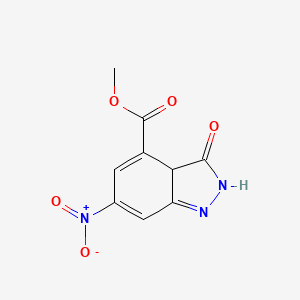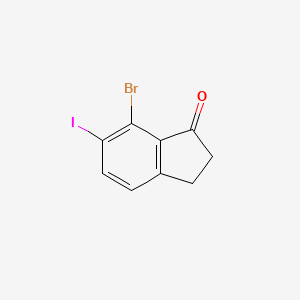
1H-Inden-1-one, 7-bromo-2,3-dihydro-6-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 7-bromo-2,3-dihydro-6-iodo- is a complex organic compound that belongs to the class of indenones. This compound is characterized by the presence of bromine and iodine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 1H-Inden-1-one, 7-bromo-2,3-dihydro-6-iodo- typically involves multi-step organic reactions. One common method includes the bromination and iodination of 1H-Inden-1-one, 2,3-dihydro-. The process begins with the reaction of aniline and aluminum acetylacetonate to form 1H-Indene, followed by bromination using hydrogen bromide and potassium bromate to obtain the desired compound .
Chemical Reactions Analysis
1H-Inden-1-one, 7-bromo-2,3-dihydro-6-iodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dehalogenated products.
Scientific Research Applications
1H-Inden-1-one, 7-bromo-2,3-dihydro-6-iodo- is widely used in organic synthesis as a precursor for more complex molecules. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 7-bromo-2,3-dihydro-6-iodo- involves its interaction with various molecular targets. The presence of bromine and iodine atoms allows it to participate in halogen bonding and other non-covalent interactions, which can influence its biological activity. These interactions can affect molecular pathways and cellular processes, making it a valuable compound for studying biochemical mechanisms .
Comparison with Similar Compounds
Similar compounds to 1H-Inden-1-one, 7-bromo-2,3-dihydro-6-iodo- include:
1H-Inden-1-one, 2,3-dihydro-: Lacks the bromine and iodine atoms, resulting in different reactivity and applications.
7-bromo-2,3-dihydro-1H-inden-1-one:
1H-Indene, 1-bromo-2,3-dihydro-: Another brominated derivative with distinct reactivity and applications.
These comparisons highlight the unique properties of 1H-Inden-1-one, 7-bromo-2,3-dihydro-6-iodo- due to the presence of both bromine and iodine atoms, which contribute to its versatility in scientific research.
Properties
Molecular Formula |
C9H6BrIO |
|---|---|
Molecular Weight |
336.95 g/mol |
IUPAC Name |
7-bromo-6-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6BrIO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4H2 |
InChI Key |
GLIKGGQBOWAUMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


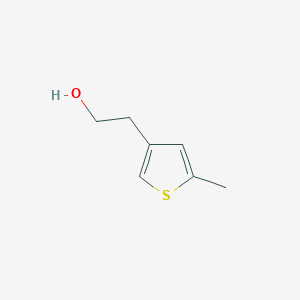
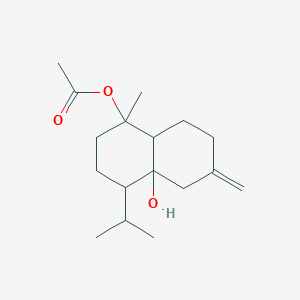
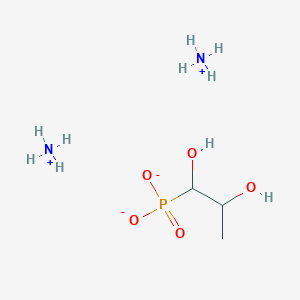
![3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12327257.png)

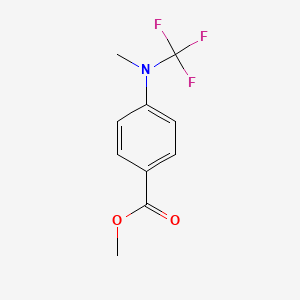
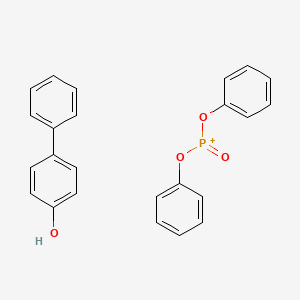
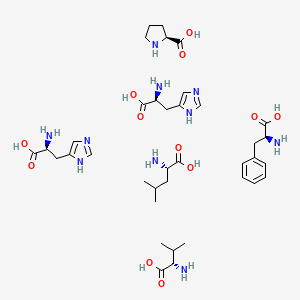
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327276.png)
![3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B12327283.png)
![2-(Hydroxymethyl)-6-[4-[[4-(hydroxymethyl)-5-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12327291.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo-](/img/structure/B12327294.png)
